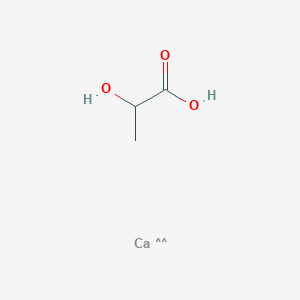

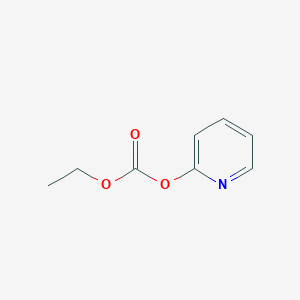

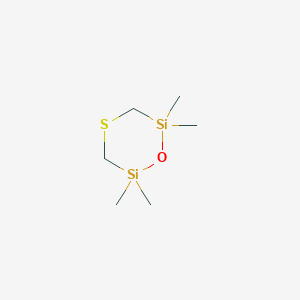

![molecular formula C12H20N2O5 B3281375 (3-[(Tert-butoxycarbonyl)amino]-2-oxopiperidin-1-YL)acetic acid CAS No. 733049-29-1](/img/structure/B3281375.png)

(3-[(Tert-butoxycarbonyl)amino]-2-oxopiperidin-1-YL)acetic acid

説明

“(3-[(Tert-butoxycarbonyl)amino]-2-oxopiperidin-1-YL)acetic acid” is a monoprotected derivative of DAP . It is used in the synthesis of glucosamine synthase inhibitors and a myosin kinase inhibitor . It is also used in the preparation of peptides with metal complexing groups .

Synthesis Analysis

The synthesis of this compound involves the use of tert-butyloxycarbonyl-protected amino acids . The synthesis process can be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula: C12H20O5N2 .Chemical Reactions Analysis

This compound is a reactant for protein assembly directed by synthetic molecular recognition motifs. It is also used in the solid-phase synthesis of gramicidin S cyclic analogs with antibiotic and hemolytic activities, and the synthesis of HCV protease inhibitor modified analogs .Physical And Chemical Properties Analysis

The molecular weight of this compound is 219.23 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 .科学的研究の応用

Bacterial Catabolism of Indole-3-Acetic Acid

Research has identified gene clusters in bacteria responsible for the catabolism of indole-3-acetic acid (IAA), a molecule related to acetic acid. These clusters enable bacteria to degrade IAA, potentially interfering with IAA-dependent processes in other organisms, including plants. This understanding opens avenues for biotechnological applications, such as using IAA-destroying bacteria to treat pathologies related to IAA excess in plants and humans (Tyler S Laird, Neptali Flores, J. Leveau, 2020).

Analytical Methods for Antioxidant Activity

The study of antioxidants is critical for various applications in food engineering, medicine, and pharmacy. Analytical methods such as ORAC, HORAC, TRAP, and TOSC tests, which are based on chemical reactions and spectrophotometry, are used to determine the antioxidant activity of compounds. These assays are instrumental in analyzing the antioxidant capacity of complex samples, including those containing acetic acid derivatives (I. Munteanu, C. Apetrei, 2021).

Organic Acids in Phytoextraction of Heavy Metals

Organic chelators, including acetic acid, enhance metal uptake by plants, playing a crucial role in phytoextraction. The solubility of these acids in water and their ability to lower soil pH make them invaluable in environmental remediation efforts (Hafiz Muhammad Tauqeer, M. Sagir, 2017).

Microbial Production of Volatile Fatty Acids

The microbial production of volatile fatty acids (VFAs) like acetic acid offers a renewable and sustainable alternative to petroleum-based VFAs. This process involves fermentation and has applications in producing chemicals and biofuels. Further research into the metabolic engineering and systematic biology of microbes could enhance the production rates and applications of VFAs (S. Bhatia, Yung-Hun Yang, 2017).

Physiology of Acetic Acid Bacteria in Vinegar Production

Acetic acid bacteria (AAB) play a pivotal role in the production of vinegar and fermented beverages like kombucha and kefir. Understanding the physiology of AAB is essential for optimizing fermentation processes and exploring the health benefits associated with these fermented products (K. M. Lynch, E. Zannini, S. Wilkinson, L. Daenen, E. Arendt, 2019).

作用機序

Target of Action

The compound contains a tert-butyloxycarbonyl (boc) group , which is commonly used in organic synthesis as a protecting group for amines . This suggests that the compound may interact with biological targets that have affinity for amines.

Mode of Action

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The removal of the Boc group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This indicates that the compound may undergo changes in its structure upon interaction with its targets, potentially leading to the release of the protected amine.

Biochemical Pathways

Given its structure and the presence of the boc group, it may be involved in reactions related to the synthesis of peptides or proteins .

Pharmacokinetics

The compound’s solubility in various solvents suggests that it may have good bioavailability.

Result of Action

The compound’s potential role in peptide or protein synthesis suggests that it may have effects at the molecular level, possibly influencing the structure and function of proteins.

Action Environment

The action of (3-[(Tert-butoxycarbonyl)amino]-2-oxopiperidin-1-YL)acetic acid may be influenced by various environmental factors. For instance, the addition and removal of the Boc group are dependent on the pH of the environment . Moreover, the compound’s solubility in various solvents suggests that its action, efficacy, and stability may be influenced by the solvent environment.

将来の方向性

特性

IUPAC Name |

2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopiperidin-1-yl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O5/c1-12(2,3)19-11(18)13-8-5-4-6-14(10(8)17)7-9(15)16/h8H,4-7H2,1-3H3,(H,13,18)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLPLDJICXMMSBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCN(C1=O)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

733049-29-1 | |

| Record name | 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxopiperidin-1-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromo-1,4-dioxaspiro[4.7]dodecane](/img/structure/B3281324.png)

![2-[Methyl(phenyl)amino]benzoic acid](/img/structure/B3281389.png)